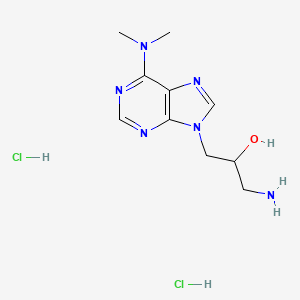
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an amino and hydroxypropyl group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride typically involves the reaction of a purine derivative with an appropriate amino alcohol. One common method involves the alkylation of a purine base with 1-chloro-2,3-epoxypropane, followed by aminolysis with a suitable amine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may introduce various functional groups into the molecule .
Scientific Research Applications
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride involves its interaction with nucleic acids. The compound can inhibit viral DNA polymerases, thereby preventing the replication of viral DNA . This inhibition is facilitated by the hydroxyl group, which interacts with the active site of the enzyme, and the amino group, which forms hydrogen bonds with the nucleic acid bases .
Comparison with Similar Compounds
Similar Compounds
9-(2-Hydroxyethyl)adenine: Similar in structure but lacks the amino group, which affects its biological activity.
9-(2-Hydroxypropyl)adenine: Similar but with a different substitution pattern, leading to different chemical properties and biological activities.
9-(3-Hydroxypropyl)adenine: Similar but with a different position of the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is unique due to the presence of both amino and hydroxypropyl groups, which confer distinct chemical properties and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with biological targets in a specific manner .
Properties
CAS No. |
86626-13-3 |
|---|---|
Molecular Formula |
C10H18Cl2N6O |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
1-amino-3-[6-(dimethylamino)purin-9-yl]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C10H16N6O.2ClH/c1-15(2)9-8-10(13-5-12-9)16(6-14-8)4-7(17)3-11;;/h5-7,17H,3-4,11H2,1-2H3;2*1H |
InChI Key |
LMWUJAFTIRLIFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC(CN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















